

Application Note: Analysis of VEGFR2 Phosphorylation Using Famitinib Malate by Western Blot

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Compound of Interest

Compound Name: Famitinib malate

Cat. No.: B12681737

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This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing **famitinib malate** for the Western blot analysis of phosphorylated Vascular Endothelial Growth Factor Receptor 2 (p-VEGFR2).

Introduction

Famitinib malate is a novel multi-targeted tyrosine kinase inhibitor (TKI) that demonstrates potent antitumor activity by targeting key signaling pathways involved in tumor growth and angiogenesis.[1][2] Its primary targets include the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2]

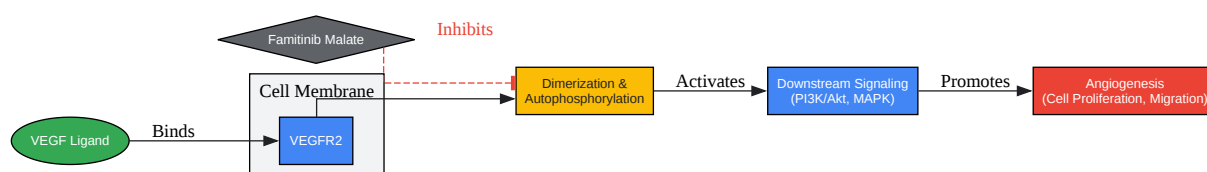
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen.[3][4] VEGFR2 is a key regulator of this process.[4][5] Upon binding of its ligand, VEGF, VEGFR2 undergoes dimerization and autophosphorylation on specific tyrosine residues.[4] This activation triggers downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, promoting endothelial cell proliferation, migration, and survival.[4][6]

Famitinib malate exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFR2, thereby blocking its phosphorylation and subsequent downstream signaling.[1] Western blot analysis is a fundamental technique used to detect and quantify the levels of specific proteins, including the phosphorylated forms of signaling molecules like VEGFR2. This

application note details a robust protocol to assess the inhibitory effect of **famitinib malate** on VEGF-induced VEGFR2 phosphorylation in a cellular context.

Famitinib Malate and VEGFR2 Signaling Pathway

The diagram below illustrates the VEGFR2 signaling pathway and the inhibitory action of **famitinib malate**.



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Caption: VEGFR2 signaling pathway and inhibition by **famitinib malate**.

Quantitative Data: In Vitro Kinase Inhibition

Famitinib malate has been demonstrated to be a potent inhibitor of VEGFR2. The following table summarizes its inhibitory activity in comparison to other known VEGFR2 inhibitors.

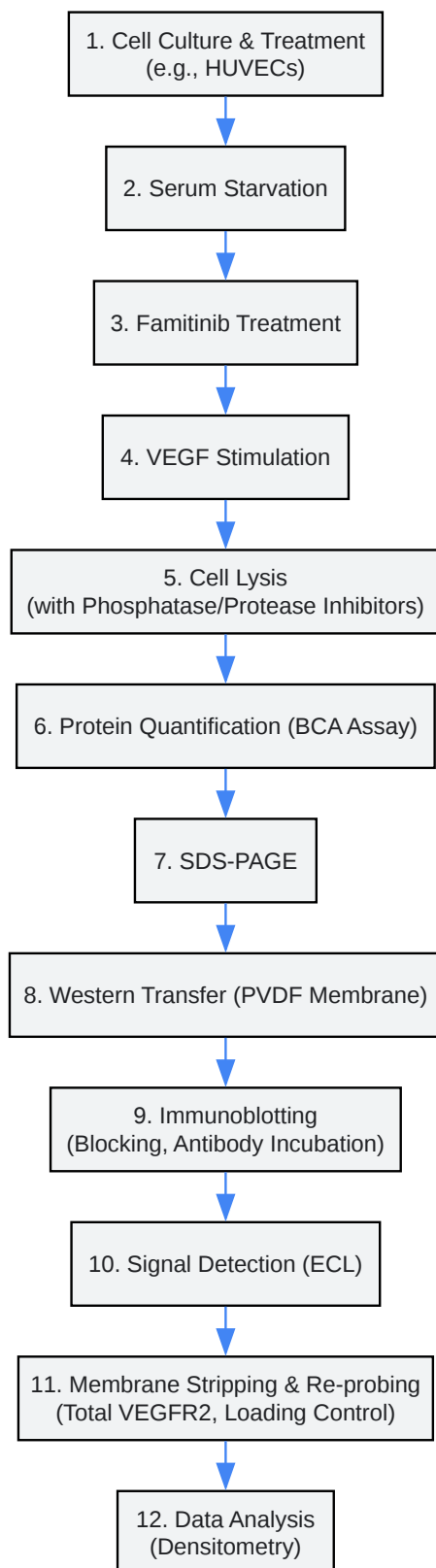
Compound	Target Kinase	IC50 (nM)	Reference
Famitinib Malate	VEGFR2	4.7 ± 2.9	[2]
Sunitinib	VEGFR2	80	[7]
Compound 13d	VEGFR2	26.38	[8]
Apatinib	VEGFR2	1	[7]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Experimental Protocols

Western Blot Experimental Workflow

The following diagram outlines the major steps for analyzing p-VEGFR2 inhibition by **famitinib malate**.



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Caption: Workflow for Western blot analysis of p-VEGFR2.

Materials and Reagents

- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines expressing VEGFR2.
- Inhibitor: **Famitinib Malate** (dissolved in DMSO to create a stock solution).
- Stimulant: Recombinant Human VEGF-A (e.g., VEGF165).
- Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.1% SDS, 0.5% sodium deoxycholate) supplemented with protease and phosphatase inhibitor cocktails immediately before use.[\[9\]](#)
- Protein Assay: BCA Protein Assay Kit.
- SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycine.
- Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane.
- Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[\[10\]](#) Note: BSA is preferred over non-fat milk for phosphoprotein detection to avoid cross-reactivity with casein, a phosphoprotein.[\[10\]](#)
- Primary Antibodies:
 - Rabbit anti-phospho-VEGFR2 (Tyr1175) (e.g., Cell Signaling Technology #2478).[\[11\]](#)
 - Rabbit anti-VEGFR2 (Total) (e.g., Cell Signaling Technology #2479).[\[11\]](#)
 - Mouse or Rabbit anti- β -actin or anti-GAPDH (loading control).
- Secondary Antibodies:
 - HRP-conjugated anti-rabbit IgG.
 - HRP-conjugated anti-mouse IgG.
- Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[\[12\]](#)

- Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20).

Detailed Step-by-Step Protocol

6.1. Cell Culture and Treatment

- Culture HUVECs in appropriate media until they reach 80-90% confluency.
- Serum-starve the cells for 4-6 hours or overnight in basal medium to reduce basal receptor phosphorylation.
- Pre-treat the cells with varying concentrations of **famitinib malate** (e.g., 0, 1, 5, 10, 50, 100 nM) for 1-2 hours. Include a DMSO-only vehicle control.
- Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-20 minutes to induce VEGFR2 phosphorylation.^[13] A non-stimulated control group should also be included.

6.2. Lysate Preparation

- Immediately after stimulation, place the culture dishes on ice and aspirate the media.
- Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Add ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant (protein lysate) to a new tube and discard the pellet.

6.3. Protein Quantification

- Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
- Normalize the concentration of all samples with lysis buffer.

6.4. SDS-PAGE and Protein Transfer

- Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[\[10\]](#)
- Load 20-50 µg of total protein per lane onto an SDS-polyacrylamide gel (e.g., 8% gel).[\[11\]](#)
[\[12\]](#)
- Run the gel until the dye front reaches the bottom.
- Transfer the separated proteins to a PVDF membrane.[\[9\]](#)
- Confirm successful transfer by staining the membrane with Ponceau S.

6.5. Immunoblotting

- Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[\[10\]](#)
- Incubate the membrane with the primary antibody against p-VEGFR2 (Tyr1175), diluted in 5% BSA/TBST (e.g., 1:1000 dilution), overnight at 4°C with gentle agitation.[\[9\]](#)[\[11\]](#)
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody, diluted in 5% BSA/TBST (e.g., 1:5000 dilution), for 1-2 hours at room temperature.[\[9\]](#)
- Wash the membrane three times for 10 minutes each with TBST.

6.6. Signal Detection

- Prepare the ECL substrate according to the manufacturer's protocol.
- Incubate the membrane with the ECL substrate for 1-5 minutes.
- Capture the chemiluminescent signal using a digital imaging system.

6.7. Stripping and Re-probing

- To normalize for protein levels, the membrane should be stripped and re-probed for total VEGFR2 and a loading control (e.g., β -actin).
- Incubate the membrane in a mild stripping buffer.
- Wash thoroughly and re-block the membrane as in step 6.5.1.
- Repeat the immunoblotting process (steps 6.5.2 to 6.6.3) using the primary antibodies for total VEGFR2 and then for the loading control.

Data Analysis and Interpretation

- Quantify the band intensities from the Western blot images using densitometry software (e.g., ImageJ).[\[11\]](#)
- For each sample, normalize the p-VEGFR2 signal to the total VEGFR2 signal.
- Further normalize this ratio to the loading control (β -actin or GAPDH) to correct for any loading inaccuracies.
- Plot the normalized p-VEGFR2 levels against the concentration of **famitinib malate**.
- Expected Outcome: A dose-dependent decrease in the normalized p-VEGFR2 signal in famitinib-treated samples compared to the VEGF-stimulated control indicates effective inhibition of VEGFR2 phosphorylation by **famitinib malate**.

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